1-(6-Chloropyrazin-2-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyrazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of aminopyrazines These compounds contain an amino group attached to a pyrazine ring
Vorbereitungsmethoden
The synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine typically involves the reaction of 6-chloropyrazine-2-amine with piperidine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide and bases such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Chloropyrazin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyrazin-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloropyrazin-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: This compound also contains a pyrazine ring with an amino group and a chlorine atom, but lacks the piperidine moiety.
1-(6-Chloropyrazin-2-yl)piperidin-4-one: This compound is similar but contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific structure, which combines the pyrazine and piperidine moieties, potentially leading to unique biological activities and applications.
Eigenschaften
CAS-Nummer |
80959-08-6 |
---|---|
Molekularformel |
C9H13ClN4 |
Molekulargewicht |
212.68 g/mol |
IUPAC-Name |
1-(6-chloropyrazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-12-6-9(13-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 |
InChI-Schlüssel |
LHKSJQJNLQHUNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.